REACTION_CXSMILES
|
O[C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1.O=P(Cl)(Cl)[Cl:14]>>[Cl:14][C:2]1[C:7]([C:8]#[N:9])=[CH:6][N:5]=[C:4]([S:10][CH3:11])[N:3]=1
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
OC1=NC(=NC=C1C#N)SC
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Name
|
|
Quantity
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5 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
to reflux for 2 h
|
Duration
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2 h
|
Type
|
CONCENTRATION
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Details
|
The reaction mixture was concentrated in vacuo
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Type
|
CUSTOM
|
Details
|
the residue quenched with ice (100 g)
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Type
|
EXTRACTION
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Details
|
extracted with ethyl acetate (3×50 mL)
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Type
|
WASH
|
Details
|
The combined ethyl acetate layers were washed with water (20 mL), brine (10 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC(=NC=C1C#N)SC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |